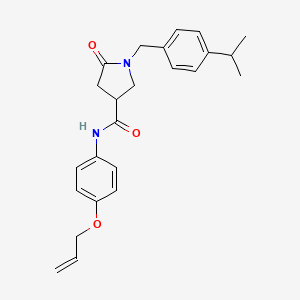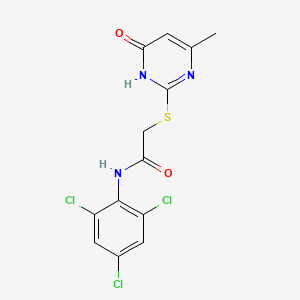![molecular formula C21H20Cl2F2N6O2 B15007143 N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine](/img/structure/B15007143.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-METHOXY-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a triazine ring, a piperazine moiety, and chlorodifluoromethoxy and chlorophenyl groups
Vorbereitungsmethoden
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-METHOXY-1,3,5-TRIAZIN-2-AMINE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the triazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the chlorodifluoromethoxy and chlorophenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-METHOXY-1,3,5-TRIAZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-METHOXY-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-METHOXY-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- N-[2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ETHYL]-3-METHOXYBENZAMIDE
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and potential applications. The uniqueness of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-6-METHOXY-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H20Cl2F2N6O2 |
|---|---|
Molekulargewicht |
497.3 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-methoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C21H20Cl2F2N6O2/c1-32-20-28-18(26-15-5-7-17(8-6-15)33-21(23,24)25)27-19(29-20)31-11-9-30(10-12-31)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H,26,27,28,29) |
InChI-Schlüssel |
NAJOKRWQXNFCKR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B15007061.png)
![2-[2-Benzoyl-4-(phenoxymethyl)-1,5,2-dioxazinan-6-yl]phenol](/img/structure/B15007068.png)


![4-Cyclohexylsulfanyl-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole](/img/structure/B15007082.png)
![3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15007091.png)
![1-phenyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B15007098.png)
methanone](/img/structure/B15007112.png)

![2-[(4-tert-butylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B15007126.png)
![7-{[2-(phenylamino)ethyl]amino}-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15007132.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-(furan-2-yl)propanoic acid](/img/structure/B15007136.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B15007149.png)

